molecular formula C8H10ClF3N2 B14056748 1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride

1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride

Cat. No.: B14056748
M. Wt: 226.62 g/mol
InChI Key: GFWHRDRSIWZGAU-UHFFFAOYSA-N
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Description

1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride is an organic compound with the molecular formula C8H10ClF3N2 and a molecular weight of 226.63 g/mol . This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride typically involves the following steps :

    Starting Material: The process begins with 4-nitrotoluene, which undergoes a reaction with trifluoromethanesulfonic acid to yield 4-trifluoromethyl toluene.

    Hydrazine Reaction: The 4-trifluoromethyl toluene is then reacted with hydrazine to form 4-trifluoromethylphenylhydrazine.

    Hydrochloride Formation: Finally, 4-trifluoromethylphenylhydrazine is treated with hydrochloric acid to produce this compound.

Chemical Reactions Analysis

1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride has several scientific research applications :

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pyrazoles and other heterocycles.

    Medicinal Chemistry: The compound is explored for its potential in developing pharmaceuticals, particularly those with anti-inflammatory and antitumor properties.

    Material Science: It is used in the functionalization of graphene oxide, enhancing its properties for various applications.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its ability to participate in redox reactions. The compound can donate or accept electrons, making it useful in various chemical transformations . Its molecular targets and pathways depend on the specific application, such as its role in reducing graphene oxide or forming pyrazole derivatives.

Comparison with Similar Compounds

1-(4-Methyl-3-(trifluoromethyl)phenyl)hydrazine hydrochloride can be compared with similar compounds like 4-(Trifluoromethyl)phenylhydrazine . While both compounds contain the trifluoromethylphenyl group, the presence of the methyl group in this compound adds unique reactivity and properties. This uniqueness makes it more suitable for specific applications in organic synthesis and medicinal chemistry.

Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and reactivity.

Properties

Molecular Formula

C8H10ClF3N2

Molecular Weight

226.62 g/mol

IUPAC Name

[4-methyl-3-(trifluoromethyl)phenyl]hydrazine;hydrochloride

InChI

InChI=1S/C8H9F3N2.ClH/c1-5-2-3-6(13-12)4-7(5)8(9,10)11;/h2-4,13H,12H2,1H3;1H

InChI Key

GFWHRDRSIWZGAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NN)C(F)(F)F.Cl

Origin of Product

United States

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